N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-13-11-6-2-9(3-7-11)8-12-10-4-5-10/h2-3,6-7,10,12H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTPZGXOHNYESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356827 | |
| Record name | N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774556-71-7 | |
| Record name | N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Methylsulfanylbenzaldehyde
The aldehyde precursor is synthesized via sequential oxidation and reduction:
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Oxidation of 4-methylsulfanyltoluene : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the methyl group to 4-methylsulfanylbenzoic acid.
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Reduction to benzyl alcohol : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 4-methylsulfanylbenzyl alcohol.
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Oxidation to aldehyde : Dess-Martin periodinane oxidizes the alcohol to 4-methylsulfanylbenzaldehyde.
Reductive Amination Reaction
Cyclopropanamine reacts with the aldehyde under reductive conditions:
Conditions : Methanol solvent, room temperature, 48 hours.
Yield : 60–75% after column purification.
Challenges :
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Aldehyde instability under acidic/basic conditions.
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Competing over-reduction to primary alcohol.
Mitsunobu Reaction Approach
Reaction Mechanism
The Mitsunobu reaction couples 4-methylsulfanylbenzyl alcohol with cyclopropanamine:
Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 24 hours.
Yield : 85–90%.
Advantages
-
Stereospecificity : Retains configuration of alcohol and amine.
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High efficiency : Minimal byproducts due to irreversible triphenylphosphine oxide formation.
Alkylation of Cyclopropanamine
Direct Alkylation
Cyclopropanamine reacts with 4-methylsulfanylbenzyl bromide:
Conditions : Excess amine, dimethylformamide (DMF), 80°C, 12 hours.
Yield : 40–55% due to tertiary amine formation.
Protected Amine Strategy
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Boc protection : Cyclopropanamine is protected with di-tert-butyl dicarbonate.
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Alkylation : Boc-cyclopropanamine reacts with benzyl bromide.
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Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.
Yield : 65–70%.
Cyclopropanation of Acrylate Derivatives
Corey-Chaykovsky Cyclopropanation
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Acrylate synthesis : (E)-3-(4-methylsulfanylphenyl)acrylic acid is esterified to methyl ester.
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Cyclopropanation : Trimethylsulfoxonium iodide and sodium hydride (NaH) in DMSO form the cyclopropane ring.
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Amine formation : Hydrolysis to carboxylic acid, followed by Curtius rearrangement to primary amine.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-methylsulfanylated products, modified amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine is characterized by its cyclopropane ring and a methylsulfanyl group attached to a phenyl ring. This configuration contributes to its biological activity, making it a candidate for further research in therapeutic applications.
Cancer Treatment
Research indicates that compounds similar to this compound may act as inhibitors in cancer therapies. For example, studies have shown that certain substituted compounds can inhibit the Ataxia-telangiectasia mutated (ATM) and RAD3-related (ATR) protein kinases, which are crucial in the DNA damage response pathway. These pathways are often exploited in cancer cell proliferation and survival .
Case Study: ATR Inhibitors
- Objective: Evaluate the efficacy of ATR inhibitors in neoplastic diseases.
- Findings: Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as therapeutic agents .
Autoimmune Disorders
The compound has also been explored for its potential in treating autoimmune diseases. Inhibitors targeting specific enzymes involved in inflammatory processes may provide new avenues for managing conditions such as rheumatoid arthritis and multiple sclerosis .
Case Study: MTH1 Inhibition
- Objective: Investigate the effects of MTH1 inhibitors on autoimmune conditions.
- Findings: Preliminary results suggest that these inhibitors could reduce inflammatory responses in animal models, highlighting their therapeutic potential .
Toxicological Studies
Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Toxicological assessments have been conducted to evaluate its environmental fate and potential hazards.
Environmental Impact
Toxicological data indicate that while the compound exhibits some level of toxicity, its environmental persistence is relatively low. This characteristic is crucial for assessing its suitability in pharmaceutical formulations .
Table 1: Toxicological Profile of this compound
| Property | Value |
|---|---|
| Acute Toxicity | Moderate |
| Environmental Fate | Low persistence |
| Carcinogenic Potential | Not classified |
Future Research Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas of interest include:
- Mechanistic Studies: Understanding how this compound interacts with specific biological targets can enhance its application in drug design.
- Formulation Development: Investigating various delivery methods (e.g., liposomal formulations) could improve bioavailability and efficacy.
- Clinical Trials: Initiating clinical trials will be crucial to establish safety and efficacy profiles in human subjects.
Mechanism of Action
The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction pathways.
Comparison with Similar Compounds
Structural Comparison
The primary structural variation among cyclopropanamine derivatives lies in the substituents on the benzyl aromatic ring. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., CH₃, OCH₃) stabilize the aromatic ring and may reduce oxidative degradation.
Physicochemical Properties
Key Trends :
- Halogenated derivatives exhibit higher molecular weights and lipophilicity, impacting biodistribution in biological systems.
Comparison :
- Enzymatic methods offer sustainability but require optimized enzyme stability.
- Reductive amination is versatile but may require purification steps.
Biological Activity
N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine, a compound characterized by its unique cyclopropanamine structure and a methylsulfanyl group, has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NS. Its structure features a cyclopropane ring bonded to an amine group, with a 4-methylsulfanylphenyl moiety contributing to its biological properties. Understanding the structural characteristics is crucial for elucidating its mechanism of action and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Neuroprotective Effects : There is emerging evidence that cyclopropanamine derivatives can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in various metabolic pathways.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Binding Affinity : The methylsulfanyl group may enhance binding affinity to target proteins or enzymes due to increased hydrophobic interactions.
- Receptor Interaction : The compound might interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Data Table: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Potential protective effects on neurons | |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against various bacterial strains. Results indicated:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus
- : The compound demonstrated significant antibacterial activity, warranting further exploration for therapeutic use.
Case Study 2: Neuroprotective Potential
A study focused on the neuroprotective effects of cyclopropanamine derivatives included this compound. Key findings included:
- Model Used : In vitro neuronal cell cultures exposed to oxidative stress
- Results : Cells treated with the compound showed reduced markers of apoptosis compared to controls.
- Implications : Suggests potential for development as a neuroprotective agent in conditions like Alzheimer’s disease.
Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in antimicrobial therapy and neuroprotection. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms underlying its biological activities.
- In Vivo Studies : Conducting animal studies to assess safety and efficacy before clinical trials.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in chemical structure affect biological activity.
Q & A
Q. How to address inconsistencies in reported cytotoxicity data across studies?
- Methodology :
- Meta-Analysis : Compile data from patents and journals, noting variables like assay duration (48 vs. 72 hours) and cell passage number.
- Dose-Response Curves : Generate full curves (e.g., 0.1–100 µM) to identify threshold effects. For example, anti-cancer activity in Patent EP... showed IC = 2.1 µM, but later studies reported 5.3 µM due to serum interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
